molecular formula C16H17ClN2O4S2 B2413787 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941893-75-0

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2413787
CAS No.: 941893-75-0
M. Wt: 400.89
InChI Key: CGWDSUJOYGVASD-UHFFFAOYSA-N
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Description

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O4S2 and its molecular weight is 400.89. The purity is usually 95%.
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Scientific Research Applications

Topical Ocular Hypotensive Activity

A study on derivatives of thiophene sulfonamides, including compounds similar to the one , demonstrated their potential as topically active ocular hypotensive agents. These compounds were evaluated for their effectiveness in glaucoma models, with modifications to optimize inhibitory potency against carbonic anhydrase and water solubility. The research aimed to identify compounds with appropriate pKa to minimize pigment binding in the iris, an essential factor in developing treatments for glaucoma (Prugh et al., 1991).

Antiviral and Antibacterial Applications

Another study focused on the synthesis of thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds exhibited anti-tobacco mosaic virus activity, highlighting the potential of sulfonamide derivatives in antiviral research (Chen et al., 2010). Additionally, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and showed activity against various bacterial strains, indicating their potential as antibacterial agents (Krátký et al., 2012).

Urease Inhibition and Antibacterial Agent

Compounds synthesized through Suzuki cross-coupling reactions, including thiophene sulfonamide derivatives, were subjected to urease inhibition and hemolytic activities. These compounds were found to significantly affect the overall results, indicating their potential as urease inhibitors and antibacterial agents (Noreen et al., 2017).

Cerebrovasodilation and Anticonvulsant Activities

A series of thiophene-2-sulfonamides was investigated for their anticonvulsant activities, with some compounds showing potential for cerebrovasodilation through selective inhibition of carbonic anhydrase. This research indicates the possibility of using such compounds in treating conditions that benefit from increased cerebral blood flow and seizure prevention (Barnish et al., 1981).

Properties

IUPAC Name

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-13-6-5-11(10-12(13)19-9-3-2-4-15(19)20)18-25(21,22)16-8-7-14(17)24-16/h5-8,10,18H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDSUJOYGVASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.